Cas no 1006365-14-5 (2(1H)-Pyridinone, 6-(2-quinolinyl)-)

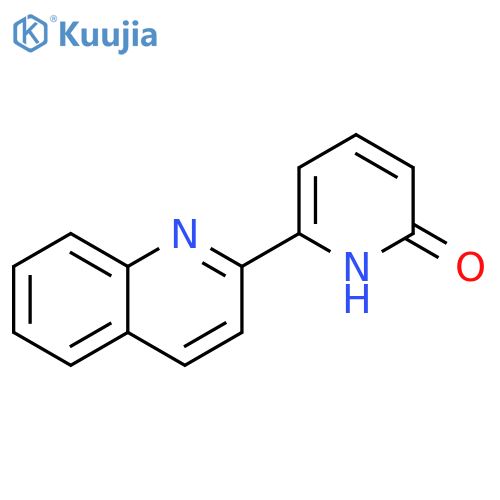

1006365-14-5 structure

商品名:2(1H)-Pyridinone, 6-(2-quinolinyl)-

CAS番号:1006365-14-5

MF:C14H10N2O

メガワット:222.24200296402

MDL:MFCD11876334

CID:5290942

PubChem ID:122358398

2(1H)-Pyridinone, 6-(2-quinolinyl)- 化学的及び物理的性質

名前と識別子

-

- 2(1H)-Pyridinone, 6-(2-quinolinyl)-

- AT36970

- 6-(Quinolin-2-yl)pyridin-2(1H)-one

- SCHEMBL24518499

- 6-quinolin-2-yl-1H-pyridin-2-one

- 1006365-14-5

- CS-0526972

- 6-(QUINOLIN-2-YL)PYRIDIN-2-OL

-

- MDL: MFCD11876334

- インチ: 1S/C14H10N2O/c17-14-7-3-6-12(16-14)13-9-8-10-4-1-2-5-11(10)15-13/h1-9H,(H,16,17)

- InChIKey: RTWWWGPPLPBCMF-UHFFFAOYSA-N

- ほほえんだ: C1(=O)NC(C2C=CC3C(N=2)=CC=CC=3)=CC=C1

計算された属性

- せいみつぶんしりょう: 222.079312947g/mol

- どういたいしつりょう: 222.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 372

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

2(1H)-Pyridinone, 6-(2-quinolinyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597636-1g |

6-(Quinolin-2-yl)pyridin-2(1H)-one |

1006365-14-5 | 98% | 1g |

¥6890 | 2023-03-15 | |

| Ambeed | A1508707-1g |

6-(Quinolin-2-yl)pyridin-2(1H)-one |

1006365-14-5 | 98% | 1g |

$833.0 | 2024-04-26 | |

| Ambeed | A1508707-250mg |

6-(Quinolin-2-yl)pyridin-2(1H)-one |

1006365-14-5 | 98% | 250mg |

$368.0 | 2024-04-26 | |

| Aaron | AR024VXT-100mg |

6-(Quinolin-2-Yl)Pyridin-2(1H)-One |

1006365-14-5 | 97% | 100mg |

$64.00 | 2025-02-13 | |

| AstaTech | AT36970-0.25/G |

6-(QUINOLIN-2-YL)PYRIDIN-2-OL |

1006365-14-5 | 95% | 0.25g |

$360 | 2023-09-18 | |

| AstaTech | AT36970-1/G |

6-(QUINOLIN-2-YL)PYRIDIN-2-OL |

1006365-14-5 | 95% | 1g |

$735 | 2023-09-18 | |

| 1PlusChem | 1P024VPH-250mg |

6-(Quinolin-2-yl)pyridin-2(1H)-one |

1006365-14-5 | 97% | 250mg |

$581.00 | 2023-12-27 | |

| Ambeed | A1508707-100mg |

6-(Quinolin-2-yl)pyridin-2(1H)-one |

1006365-14-5 | 98% | 100mg |

$212.0 | 2024-04-26 | |

| Aaron | AR024VXT-5g |

6-(Quinolin-2-Yl)Pyridin-2(1H)-One |

1006365-14-5 | 97% | 5g |

$1163.00 | 2025-02-13 | |

| Aaron | AR024VXT-250mg |

6-(Quinolin-2-Yl)Pyridin-2(1H)-One |

1006365-14-5 | 97% | 250mg |

$117.00 | 2025-02-13 |

2(1H)-Pyridinone, 6-(2-quinolinyl)- 関連文献

-

4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

1006365-14-5 (2(1H)-Pyridinone, 6-(2-quinolinyl)-) 関連製品

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1006365-14-5)2(1H)-Pyridinone, 6-(2-quinolinyl)-

清らかである:99%/99%/99%/99%

はかる:100mg/250mg/1g/5g

価格 ($):191.0/331.0/750.0/2264.0